3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile
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Overview
Description
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile is a complex organic compound that features a hydrazone linkage and multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in a solvent such as methanol or ethanol, often in the presence of an acid catalyst like sulfuric acid. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive nature of 2,4-dinitrophenylhydrazine .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to further nitrated products .
Scientific Research Applications
3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile involves its ability to form stable hydrazone linkages with carbonyl compounds. This interaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone linkage . The nitro groups also play a role in stabilizing the compound and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used in similar applications for detecting carbonyl compounds.
Phenylhydrazine: Lacks the nitro groups, making it less reactive and less stable compared to 3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile.
Hydrazones: General class of compounds that share the hydrazone linkage but may lack the specific nitro groups and structural features
Uniqueness
The presence of multiple nitro groups in this compound makes it particularly reactive and useful in various chemical reactions. Its ability to form stable hydrazone linkages with carbonyl compounds also sets it apart from other similar compounds .
Properties
CAS No. |
62766-24-9 |
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Molecular Formula |
C12H10N6O4 |
Molecular Weight |
302.25 g/mol |
IUPAC Name |
3-[[(2,4-dinitrophenyl)hydrazinylidene]methyl]pentanedinitrile |
InChI |
InChI=1S/C12H10N6O4/c13-5-3-9(4-6-14)8-15-16-11-2-1-10(17(19)20)7-12(11)18(21)22/h1-2,7-9,16H,3-4H2 |
InChI Key |
ZVTHOSLZHBBSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(CC#N)CC#N |
Origin of Product |
United States |
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